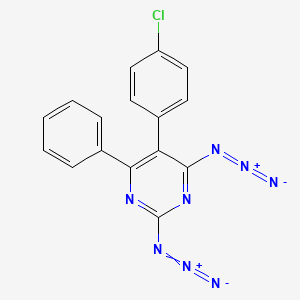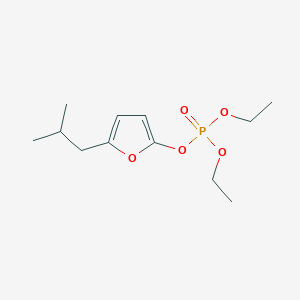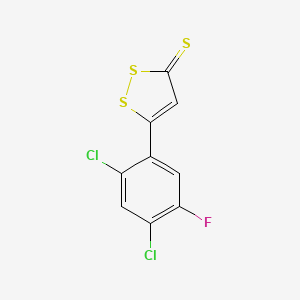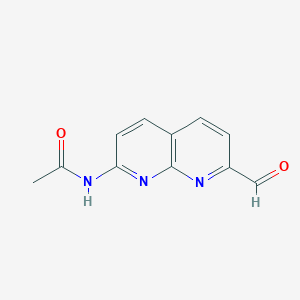
Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that are structurally similar to purines and pteridines, which are integral components of nucleic acids and folic acids. This particular compound is characterized by the presence of azido groups at positions 2 and 4, a chlorophenyl group at position 5, and a phenyl group at position 6.
准备方法
The synthesis of Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dichloro-5-(4-chlorophenyl)-6-phenylpyrimidine.
化学反应分析
Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in substitution reactions, where they can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
科学研究应用
Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound can be used in the development of new materials with unique properties due to the presence of azido groups.
Biological Studies: It serves as a precursor for the synthesis of compounds that can be used in biological studies to understand the role of pyrimidines in cellular processes.
作用机制
The mechanism of action of Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- involves its interaction with various molecular targets:
Azido Groups: The azido groups can undergo cycloaddition reactions to form triazoles, which can interact with biological targets.
Chlorophenyl and Phenyl Groups: These groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function.
相似化合物的比较
Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- can be compared with other similar compounds:
属性
CAS 编号 |
651315-89-8 |
|---|---|
分子式 |
C16H9ClN8 |
分子量 |
348.75 g/mol |
IUPAC 名称 |
2,4-diazido-5-(4-chlorophenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C16H9ClN8/c17-12-8-6-10(7-9-12)13-14(11-4-2-1-3-5-11)20-16(23-25-19)21-15(13)22-24-18/h1-9H |
InChI 键 |
SXAZIWWTYDATMB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)N=[N+]=[N-])N=[N+]=[N-])C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B12608376.png)

![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one](/img/structure/B12608390.png)
![[2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12608391.png)

![6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608398.png)

![2-Acetyl-9-chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608404.png)
![6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide](/img/structure/B12608411.png)
propanedinitrile](/img/structure/B12608418.png)
![2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide](/img/structure/B12608423.png)

![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)

